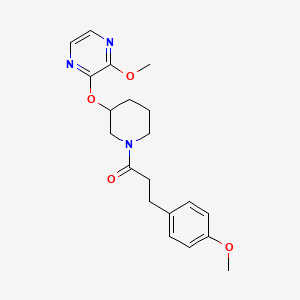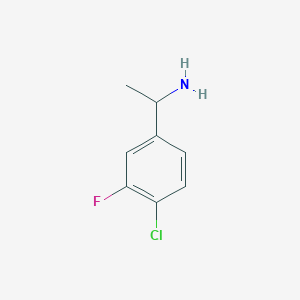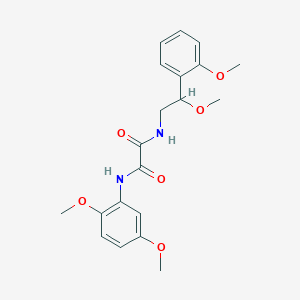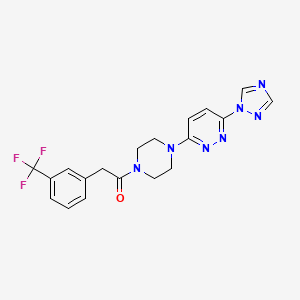
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H18F3N7O and its molecular weight is 417.396. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modes of Action and Biological Properties
Antiviral Activity
Certain derivatives, such as those involving pyrazolo[3,4-b]pyridin and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine, have been explored for their antiviral activities. These compounds have shown potential against HSV1 and HAV-MBB, demonstrating the capacity of these chemicals to serve as starting points for antiviral drug development (Attaby et al., 2006).
Anticancer Properties
A series of 1,2,4-triazine derivatives bearing the piperazine amide moiety has been synthesized and assessed for their anticancer activities, specifically against breast cancer cells. Some compounds showed promising antiproliferative effects, highlighting their potential as cancer therapeutics (Yurttaş et al., 2014).
Analgesic and Anti-inflammatory Activities
Derivatives have been prepared and examined for their analgesic and anti-inflammatory activities. Certain compounds demonstrated potent effects without causing gastric ulcerogenic effects, suggesting their potential as safer alternatives to current NSAIDs (Gökçe et al., 2005).
Chemical Synthesis and Structural Analysis
Synthesis Techniques
Efficient synthesis methods, including green microwave-assisted techniques, have been developed for certain derivatives. These methods provide environmentally friendly alternatives to conventional synthesis, offering faster reactions and cleaner products (Said et al., 2020).
Crystal Structure Analysis
The crystal structures of specific derivatives have been determined, providing insight into their molecular conformation, which is crucial for understanding their interaction with biological targets. This information aids in the rational design of new compounds with enhanced efficacy and specificity (Aydın et al., 2008).
properties
IUPAC Name |
1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O/c20-19(21,22)15-3-1-2-14(10-15)11-18(30)28-8-6-27(7-9-28)16-4-5-17(26-25-16)29-13-23-12-24-29/h1-5,10,12-13H,6-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGFPIIXMYGJRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2375477.png)
![5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2375478.png)
![8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide](/img/structure/B2375480.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid](/img/structure/B2375481.png)
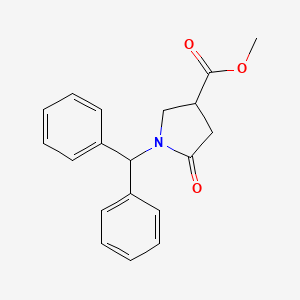
![3-isobutyl-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2375483.png)
![(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375485.png)
![3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2375486.png)

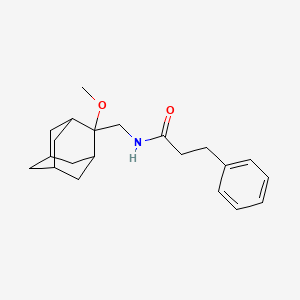
![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2375494.png)
